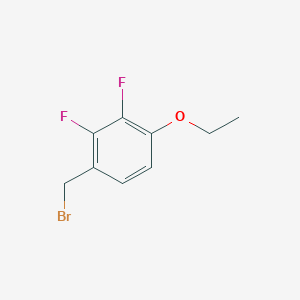

4-Ethoxy-2,3-difluorobenzyl bromide

Description

Synthesis Analysis

The synthesis of brominated benzyl compounds can involve the bromination of benzyl alcohols, ethers, and acetates, as seen in the study of 2,6-dimethyl-4-methoxybenzyl alcohols and their derivatives . The reaction conditions, such as temperature and the presence of electron-donating or -withdrawing groups, can significantly affect the bromination products. This suggests that the synthesis of 4-ethoxy-2,3-difluorobenzyl bromide would also be sensitive to such conditions.

Molecular Structure Analysis

The molecular structure of brominated benzyl compounds can be characterized using techniques such as X-ray diffraction and computational methods like density functional theory (DFT) . These studies provide detailed information on bond lengths, angles, and dihedral angles, which are crucial for understanding the three-dimensional arrangement of atoms within a molecule. For 4-ethoxy-2,3-difluorobenzyl bromide, similar methods could be used to determine its precise molecular geometry.

Chemical Reactions Analysis

Brominated benzyl compounds can participate in various chemical reactions. For instance, 4-methoxybenzyl bromide has been used as a protecting group in the synthesis of oligoribonucleotides . The reactivity of such compounds can be influenced by the nature of the substituents on the benzyl ring, as well as the solvent and reaction conditions . This implies that 4-ethoxy-2,3-difluorobenzyl bromide could also be employed in synthetic chemistry as a reagent or protecting group.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzyl compounds can vary widely. For example, the liquid-crystalline properties of alkyl 4-(2-perfluoroalkyl)ethoxybenzoates are influenced by the relative constitution of the perfluoroalkyl and alkyl groups within the molecule . The solvolysis of 4-methoxybenzyl bromide in different solvents indicates significant nucleophilic solvent participation . These findings suggest that the physical and chemical properties of 4-ethoxy-2,3-difluorobenzyl bromide would also be dependent on its molecular structure and the reaction environment.

Scientific Research Applications

“4-Ethoxy-2,3-difluorobenzyl bromide” is a derivative of benzene . Benzene and its derivatives have a wide range of applications in various scientific fields due to their unique structure . Here are some potential applications:

-

Organic Synthesis : Benzene derivatives are often used in organic synthesis . They can act as building blocks in the synthesis of more complex organic compounds. The specific methods of application or experimental procedures would depend on the particular synthesis being carried out.

-

Pharmaceuticals : Benzene derivatives can be used in the synthesis of pharmaceuticals . The specific methods of application would depend on the particular drug being synthesized.

-

Material Science : Benzene derivatives can be used in the synthesis of materials, such as polymers . The specific methods of application would depend on the particular material being synthesized.

-

Chemokine Antagonists Synthesis : “2,3-Difluorobenzyl bromide”, a similar compound, has been used in the synthesis of chemokine antagonists . Chemokines are a family of small cytokines or proteins secreted by cells. Their name is derived from their ability to induce directed chemotaxis in nearby responsive cells; they are chemotactic cytokines. Chemokine antagonists can be used in the treatment of diseases such as inflammatory diseases, cancer, and HIV.

-

Material Science : As a benzene derivative, “4-Ethoxy-2,3-difluorobenzyl bromide” could potentially be used in the synthesis of materials, such as polymers . The specific methods of application would depend on the particular material being synthesized.

-

Pharmaceuticals : Benzene derivatives can be used in the synthesis of pharmaceuticals . The specific methods of application would depend on the particular drug being synthesized.

-

Organic Synthesis : Benzene derivatives are often used in organic synthesis . They can act as building blocks in the synthesis of more complex organic compounds. The specific methods of application or experimental procedures would depend on the particular synthesis being carried out.

-

Chemokine Antagonists Synthesis : “2,3-Difluorobenzyl bromide”, a similar compound, has been used in the synthesis of chemokine antagonists . Chemokines are a family of small cytokines or proteins secreted by cells. Their name is derived from their ability to induce directed chemotaxis in nearby responsive cells; they are chemotactic cytokines. Chemokine antagonists can be used in the treatment of diseases such as inflammatory diseases, cancer, and HIV.

-

Material Science : As a benzene derivative, “4-Ethoxy-2,3-difluorobenzyl bromide” could potentially be used in the synthesis of materials, such as polymers . The specific methods of application would depend on the particular material being synthesized.

-

Pharmaceuticals : Benzene derivatives can be used in the synthesis of pharmaceuticals . The specific methods of application would depend on the particular drug being synthesized.

-

Organic Synthesis : Benzene derivatives are often used in organic synthesis . They can act as building blocks in the synthesis of more complex organic compounds. The specific methods of application or experimental procedures would depend on the particular synthesis being carried out.

properties

IUPAC Name |

1-(bromomethyl)-4-ethoxy-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c1-2-13-7-4-3-6(5-10)8(11)9(7)12/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFOEUCJEQEAMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)CBr)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101257304 | |

| Record name | 1-(Bromomethyl)-4-ethoxy-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-4-ethoxy-2,3-difluorobenzene | |

CAS RN |

181806-55-3 | |

| Record name | 1-(Bromomethyl)-4-ethoxy-2,3-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181806-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-4-ethoxy-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1322912.png)

![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1322915.png)

![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B1322930.png)